Etafedrine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Etafedrine primarily targets the beta-2 adrenoceptors . These receptors play a crucial role in the sympathetic nervous system, which controls the body’s “fight or flight” response. Specifically, beta-2 adrenoceptors are found in the lungs, where they help to control the diameter of the airways .
Mode of Action
As a sympathomimetic agent, Etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine Instead, it acts as a selective beta-2 adrenoreceptor agonist , mediating its bronchodilator effects without increasing norepinephrine release .
Biochemical Pathways
As a beta-2 adrenoreceptor agonist, it likely influences thecAMP signaling pathway . This pathway is involved in many processes, including the relaxation of smooth muscle in the airways, which can help to alleviate symptoms of conditions like asthma .
Pharmacokinetics
As a sympathomimetic agent, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The primary result of Etafedrine’s action is the relaxation of the bronchial tree , leading to a reduction in spasms and an increase in airflow . This makes it effective in treating conditions characterized by bronchial congestion and bronchospasm, such as acute bronchitis, acute episodes of chronic bronchitis, and bronchial asthma .
Biochemical Analysis
Biochemical Properties
It is known to act as a beta-2 adrenoceptor agonist . This suggests that it interacts with beta-2 adrenoceptors, a type of protein found on the surface of cells, particularly in the lungs. The nature of these interactions is likely to involve binding to the receptor, triggering a biochemical reaction within the cell.
Cellular Effects
Etafedrine Hydrochloride’s role as a beta-2 adrenoceptor agonist suggests that it has significant effects on various types of cells, particularly those in the lungs. By binding to beta-2 adrenoceptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a beta-2 adrenoceptor agonist, it likely exerts its effects at the molecular level by binding to beta-2 adrenoceptors on the surface of cells. This binding could lead to the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .
Preparation Methods
Etafedrine can be synthesized by alkylating ephedrine with ethyl iodide . The hydrochloride form of etafedrine is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . Industrial production methods typically involve these steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Etafedrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Etafedrine has been used in various scientific research applications, including:
Chemistry: As a model compound for studying β2 adrenoreceptor agonists.
Biology: In studies related to bronchial tree receptors and their role in respiratory conditions.
Industry: In the development of decongestants and other respiratory medications.
Comparison with Similar Compounds
Etafedrine is similar to other compounds such as ephedrine and pseudoephedrine. it is unique in its selective action on β2 adrenergic receptors without inducing the release of epinephrine or norepinephrine . This makes it a more targeted bronchodilator with fewer side effects related to the release of these neurotransmitters.
Similar Compounds
Ephedrine: An alpha and beta-adrenergic agonist used to treat hypotension, allergic conditions, bronchial asthma, and nasal congestion.
Pseudoephedrine: A decongestant that shrinks blood vessels in the nasal passages to relieve nasal congestion.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLBORJKFZWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5591-29-7 (hydrochloride) | |
Record name | Etafedrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864101 | |
Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-79-0 | |
Record name | Etafedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etafedrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etafedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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